
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide
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Overview
Description
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-acetylphenylamine with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and ethoxy substituents may enhance its stability and solubility, making it more suitable for certain applications compared to similar compounds.
Biological Activity
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.
This compound exhibits significant biochemical interactions, particularly as an enzyme inhibitor. Key properties include:
- Enzyme Inhibition : It inhibits the activity of carbonic anhydrase and acetylcholinesterase, enzymes crucial for various physiological processes. This inhibition can disrupt normal metabolic pathways, leading to therapeutic effects in certain conditions.
- Gene Expression Modulation : The compound has been shown to alter the expression of genes involved in metabolic pathways and cell cycle regulation, indicating its potential role in influencing cellular behaviors.
Cellular Effects
The biological activity of this compound extends to its influence on cellular processes:
- Cell Signaling Pathways : It affects signaling pathways that can lead to changes in cell proliferation and apoptosis. Studies have indicated that treatment with this compound can result in altered signaling cascades that govern cell survival and death.
- Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against breast cancer cells (MCF-7) with a concentration-dependent reduction in cell viability .
Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves:
- Binding Interactions : The compound binds to specific biomolecules, which may include enzymes and receptors. This binding is critical for its inhibitory effects on enzyme activity and modulation of cellular functions.
- Structural Characteristics : The unique structure of the sulfonamide group allows it to mimic natural substrates, facilitating its role as an enzyme inhibitor. The presence of acetyl and tert-butyl groups may enhance its binding affinity and selectivity towards target enzymes.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Potential Applications
The diverse biological activities of this compound suggest several applications:
- Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for developing drugs targeting metabolic disorders or cancer therapies.
- Research Tool : The compound can serve as a probe in studies examining cellular signaling pathways and metabolic regulation.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-6-25-18-12-9-16(20(3,4)5)13-19(18)26(23,24)21-17-10-7-15(8-11-17)14(2)22/h7-13,21H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAGUDXNQNIXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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